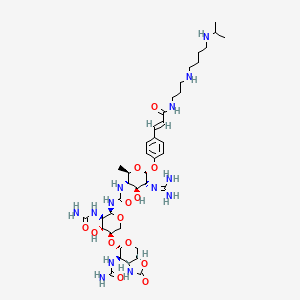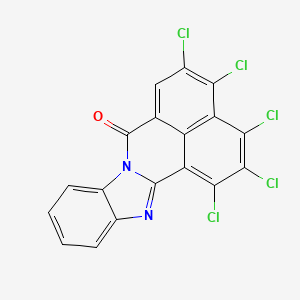
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is an organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its pentachlorinated benzimidazoisoquinoline core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphates with benzimidazoisoquinoline-7-one . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorinated groups, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: Due to its fluorescent properties, it is employed in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its pentachlorinated structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its fluorescent properties suggest it may play a role in cellular imaging and diagnostics .
Comparaison Avec Des Composés Similaires
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one can be compared with other similar compounds such as:
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one: This compound lacks the pentachlorinated groups, making it less reactive in certain chemical reactions.
Benzimidazoisoquinoline derivatives: These compounds vary in their substitution patterns, affecting their chemical and physical properties.
The uniqueness of this compound lies in its pentachlorinated structure, which imparts distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
85508-05-0 |
|---|---|
Formule moléculaire |
C18H5Cl5N2O |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
14,15,17,18,19-pentachloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C18H5Cl5N2O/c19-7-5-6-10-11(13(7)20)14(21)16(23)15(22)12(10)17-24-8-3-1-2-4-9(8)25(17)18(6)26/h1-5H |
Clé InChI |
UUGQSBNOQIHGAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC(=C(C5=C4C3=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


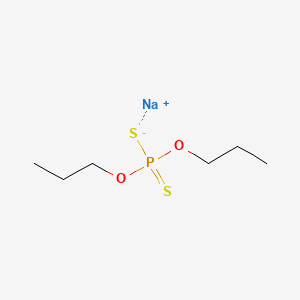
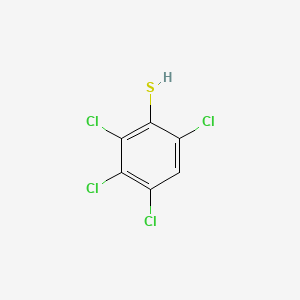
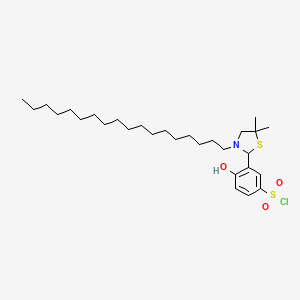
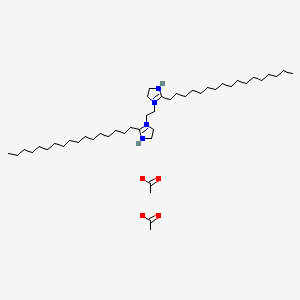
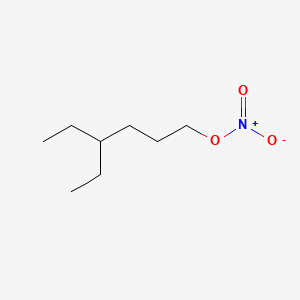
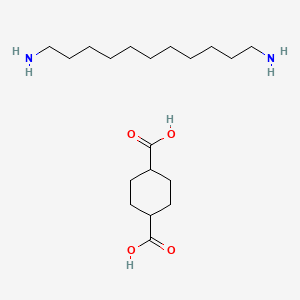
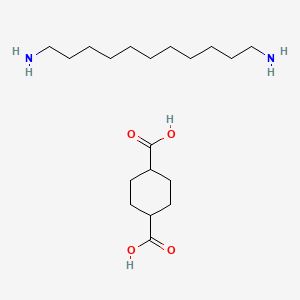

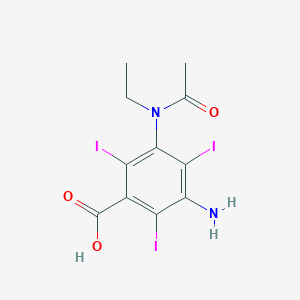
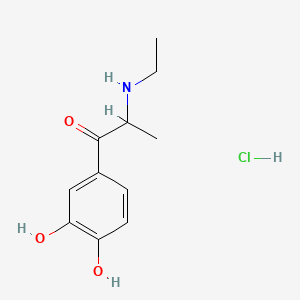

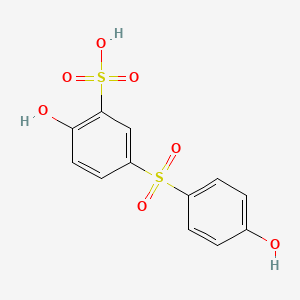
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
